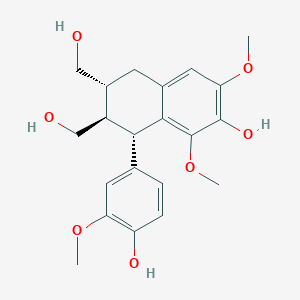

(+)-8-Methoxyisolariciresinol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to (+)-8-Methoxyisolariciresinol often involves complex organic reactions designed to introduce specific functional groups or structural features. For example, the synthesis of microbial metabolites and related organic compounds often employs multi-step reactions that carefully control the introduction of methoxy groups and other substituents to achieve the desired molecular architecture (Nozawa et al., 1980). These processes highlight the intricacies involved in assembling complex molecules with precise structural requirements.

Molecular Structure Analysis

Molecular structure analysis of compounds like (+)-8-Methoxyisolariciresinol involves detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations. For instance, studies on similar molecules have utilized X-ray measurements, NMR spectra, and theoretical calculations to understand their molecular structure and protonation trends (Dyablo et al., 2016). These analyses reveal how specific substituents influence molecular geometry, electron distribution, and reactivity.

Chemical Reactions and Properties

The chemical reactivity of compounds containing methoxy groups and other specific functionalities is influenced by their molecular structure. For example, the presence of a methoxy group can affect the outcome of photoaddition reactions, as seen in studies of methoxypsoralens and their interactions with nucleic acids (Kanne, Rapoport, & Hearst, 1984). These findings demonstrate how subtle changes in molecular structure can significantly impact chemical behavior and reaction pathways.

Wissenschaftliche Forschungsanwendungen

Anti-glycation Properties : (+) 5′Methoxyisolariciresinol, found in Duranta repens, shows potential anti-glycation properties, which may help prevent diabetic complications (Shankaraiah et al., 2013).

Antiviral Efficiency : 8-methoxypsoralen (8-MOP) is effective in inhibiting the colony-forming ability of monkey kidney cells and herpes simplex virus production (Coppey et al., 1979).

Tyrosinase Inhibitory Activity : A new lignan, (+)-(8S,8′S)-5′-methoxy-4,4′-di-O-methylsecoisolariciresinol, demonstrates strong tyrosinase inhibitory activity, beneficial for applications in cosmetic and dermatological treatments (Nguyen et al., 2021).

Enhancing UV Tolerance : Oral intake of 8-methoxypsoralen before UV exposure increases skin tolerance to ultraviolet radiation and promotes melanin pigmentation, suggesting its use in dermatological therapies (Imbrie et al., 1959).

Mycobacterium Tuberculosis Treatment : A C-8 methoxyl fluoroquinolone is notably more effective in killing Mycobacterium tuberculosis than ciprofloxacin, enhancing the action of fluoroquinolones against both susceptible and resistant strains (Zhao et al., 1999).

Virus Inactivation : 8-methoxypsoralen inactivates murine cytomegalovirus and Sindbis virus in the presence of UVA, offering potential in antiviral therapies (Hudson et al., 1985).

Source Identification : (+)-8-methoxyisolariciresinol was isolated from the fruits of Illicium simonsii Maxim, known for its sesquiterpenoids and lignans, indicating its natural source and potential for extraction (Zhang et al., 2019).

Phototherapy Applications : 8-MOP, when taken orally before exposure to sunlight, can be used in the treatment of psoriasis, demonstrating its therapeutic potential in phototherapy (Parrish et al., 1974).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, and determining the precautions that need to be taken when handling it.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new reactions that could be developed, new applications for the compound, or ways to improve its synthesis.

I hope this general information is helpful. For specific information on “(+)-8-Methoxyisolariciresinol”, I would recommend consulting scientific literature or databases. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following all safety protocols.

Eigenschaften

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRAJLPWRSLALC-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-8-Methoxyisolariciresinol | |

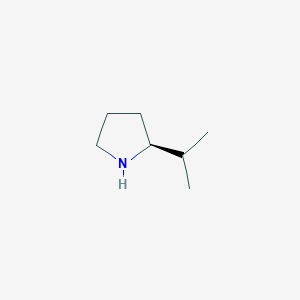

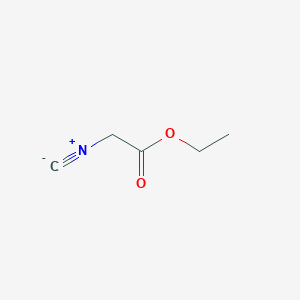

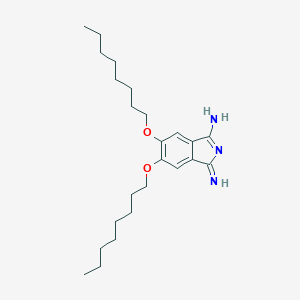

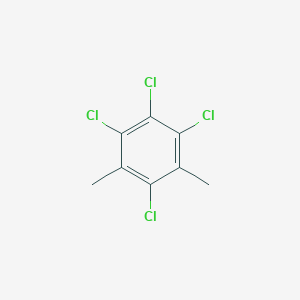

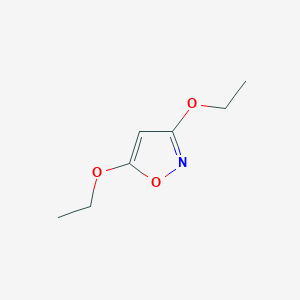

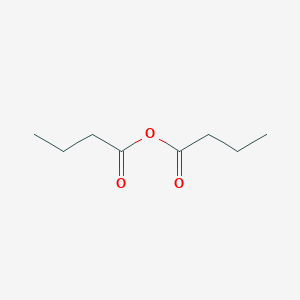

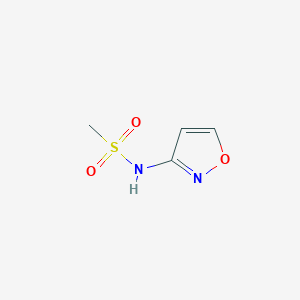

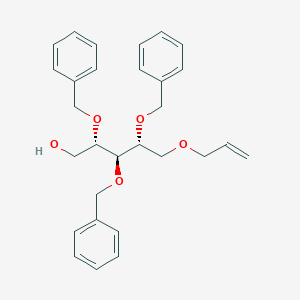

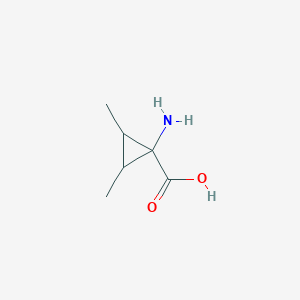

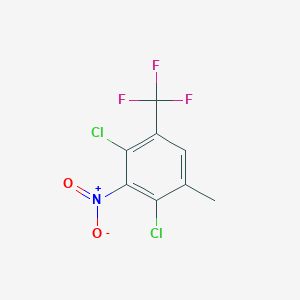

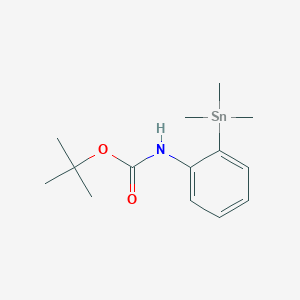

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)